(-)-Menthyl chloroformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

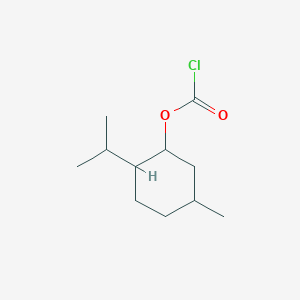

Structure

3D Structure

Properties

Molecular Formula |

C11H19ClO2 |

|---|---|

Molecular Weight |

218.72 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) carbonochloridate |

InChI |

InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3 |

InChI Key |

KIUPCUCGVCGPPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)Cl)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Menthyl chloroformate chemical properties and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, applications, and handling of (-)-Menthyl chloroformate. This crucial chiral reagent is widely utilized in organic synthesis, particularly for the derivatization and resolution of enantiomers, making it an invaluable tool in drug discovery and development.

Core Chemical Properties and Identification

This compound, also known as (1R,2S,5R)-(-)-Menthyl chloroformate, is the chloroformic acid ester of (-)-menthol. It is a colorless liquid that is sensitive to moisture and is typically stored at low temperatures.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 14602-86-9[2][3] |

| Molecular Formula | C₁₁H₁₉ClO₂[2][3] |

| Molecular Weight | 218.72 g/mol [2][4] |

| Synonyms | (-)-Chloroformyloxy-p-menthane, L-Menthyl chloroformate, (1R)-(-)-Menthyl chloroformate[1][5] |

| InChI Key | KIUPCUCGVCGPPA-KXUCPTDWSA-N |

| Canonical SMILES | CC(C)[C@@H]1CC--INVALID-LINK--C[C@H]1OC(Cl)=O |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 108-109 °C at 11 mmHg[5] |

| Density | 1.031 g/mL at 20 °C or 1.02 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.458 - 1.459[3] |

| Vapor Pressure | 0.01 psi at 20 °C[3] |

| Flash Point | 158 °F (70 °C)[5][6] |

| Optical Activity | [α]20/D -83° (c=1 in chloroform) |

| Solubility | Sparingly soluble in chloroform (B151607) and methanol[3] |

| Storage | 2-8°C, under inert gas, moisture sensitive[3][6] |

Applications in Research and Development

This compound is a key reagent in asymmetric synthesis and chromatographic analysis. Its primary applications include:

-

Chiral Derivatizing Agent : It is extensively used as a chiral derivatizing agent for the resolution of racemic mixtures of amines, alcohols, and amino acids.[2][7] The resulting diastereomeric carbamates or carbonates can be separated by chromatography (GC or HPLC) or crystallization.[2]

-

Asymmetric Synthesis : This compound serves as a chiral auxiliary in various asymmetric syntheses.[8] For instance, it is used as a reagent for the asymmetric chlorination of silyl (B83357) enol ethers.[1]

-

Pharmaceutical Industry : In drug development, this compound is utilized in the synthesis of chiral drugs and medicinal compounds, where specific stereochemistry is crucial for efficacy and safety.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of (-)-menthol with triphosgene (B27547), a safer alternative to phosgene (B1210022) gas.[9][10]

General Procedure:

-

A solution of pyridine (B92270) in toluene (B28343) is added dropwise to a stirred solution of triphosgene in toluene at 0°C under an inert atmosphere (e.g., argon).[9]

-

After stirring, a solution of (-)-menthol in toluene is slowly added to the mixture.[9]

-

The reaction is allowed to warm to room temperature and stirred for several hours.[9]

-

The reaction mixture is then quenched with water and extracted with toluene.[9]

-

The combined organic layers are washed with water and brine, then dried over a drying agent like sodium sulfate.[9]

-

The solvent is removed under reduced pressure to yield this compound as a colorless oil, which can often be used in the next step without further purification.[9]

Use as a Chiral Derivatizing Agent for Racemic Amines

This protocol outlines the general steps for the derivatization of a racemic amine with this compound for subsequent chromatographic separation.

Methodology:

-

The racemic amine is dissolved in a suitable aprotic solvent (e.g., dichloromethane) containing a non-chiral base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger.

-

The solution is cooled in an ice bath.

-

This compound is added dropwise to the stirred solution.

-

The reaction is stirred for a specified period, allowing for the formation of the diastereomeric carbamates.

-

The reaction mixture is then washed with a dilute acid solution, water, and brine to remove excess reagents and byproducts.

-

The organic layer is dried, and the solvent is evaporated.

-

The resulting mixture of diastereomers can then be separated and quantified using chromatographic techniques such as HPLC or GC.[7]

Visualizing the Workflow: Chiral Derivatization and Separation

The following diagram illustrates the logical workflow for the use of this compound in the resolution of a racemic amine.

Caption: Chiral resolution workflow.

Reactivity Profile

Chloroformates, in general, exhibit reactivity similar to acyl chlorides.[11] Key reactions of this compound include:

-

Reaction with Amines : Forms carbamates.[11] ROC(O)Cl + H₂NR' → ROC(O)NHR' + HCl

-

Reaction with Alcohols : Forms carbonate esters.[11] ROC(O)Cl + HOR' → ROC(O)OR' + HCl

-

Reaction with Carboxylic Acids : Forms mixed anhydrides.[11] ROC(O)Cl + R'COOH → ROC(O)OCOR' + HCl

These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[11]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: Hazard Information

| Hazard Type | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[12] | P260, P280, P301+P330+P331, P305+P351+P338[13] |

| Acute Toxicity (Inhalation) | H331: Toxic if inhaled[12] | P261, P271, P304+P340[6][13] |

| Environmental Hazard | R51/53: Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment[5] | P273, P391, P501[13] |

It is classified as a dangerous good for transport.[2] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[5]

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 14602-86-9 [m.chemicalbook.com]

- 4. (-)-(r)-Menthyl chloroformate | C11H19ClO2 | CID 20577931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 14602-86-9 | FM61023 [biosynth.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN1616405A - Method for synthesizing L-menthy chloroformate - Google Patents [patents.google.com]

- 11. Chloroformate - Wikipedia [en.wikipedia.org]

- 12. Menthyl chloroformate | C11H19ClO2 | CID 151928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 14602-86-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

(-)-Menthyl chloroformate synthesis from l-menthol and triphosgene

Affiliation: Google Research

Abstract

This technical guide provides an in-depth overview of the synthesis of (-)-Menthyl chloroformate from l-menthol (B7771125) and triphosgene (B27547). This compound is a valuable chiral auxiliary and intermediate in pharmaceutical and fine chemical synthesis. The use of triphosgene as a solid, stable phosgene (B1210022) equivalent offers significant advantages in handling and safety over gaseous phosgene. This document details the underlying reaction mechanism, comprehensive experimental protocols, purification techniques, and critical safety procedures. Quantitative data from cited literature is summarized for comparative analysis, and key processes are visualized through workflow and mechanism diagrams to support researchers, scientists, and drug development professionals in the safe and efficient execution of this synthesis.

Introduction

This compound is a widely used chiral derivatizing agent and a key intermediate in the asymmetric synthesis of various organic compounds, including quaternary carbon centers.[1][2] Its synthesis involves the reaction of a chiral alcohol, l-menthol, with a phosgene equivalent. Traditionally, this transformation utilized highly toxic and difficult-to-handle gaseous phosgene.

The advent of triphosgene (bis(trichloromethyl) carbonate) as a stable, crystalline solid has revolutionized this process.[3] Triphosgene serves as a safer and more convenient phosgene surrogate, decomposing in situ to generate the necessary reactive species.[4] This guide focuses exclusively on the triphosgene-based synthesis, offering a detailed protocol for laboratory and scale-up applications.

Reaction Mechanism and Stoichiometry

The synthesis of this compound proceeds via the chloroformylation of l-menthol. The reaction is typically catalyzed by a tertiary amine base, such as pyridine (B92270), which serves two primary roles: it activates the triphosgene and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[5][6]

The overall reaction is as follows:

3 l-Menthol + Triphosgene --(Pyridine)--> 3 this compound + 2 Pyridinium hydrochloride + CO₂

The stoichiometric ratio is three moles of alcohol to one mole of triphosgene. In practice, a slight excess of either the alcohol or triphosgene may be used to drive the reaction to completion. The base is typically used in excess relative to the amount of HCl that will be generated.

The mechanism involves the initial activation of triphosgene by pyridine, followed by nucleophilic attack from l-menthol to form an intermediate, which then eliminates to yield the final product, this compound.

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocols

This section provides a detailed experimental procedure adapted from established literature.[7] All operations involving triphosgene must be conducted in a certified chemical fume hood.

Materials and Equipment

-

Reagents: l-menthol, triphosgene (bis(trichloromethyl) carbonate), pyridine, toluene (B28343) (anhydrous), deionized water, brine (saturated NaCl solution), sodium sulfate (B86663) (anhydrous).

-

Equipment: Three-neck round-bottom flask, dropping funnels, magnetic stirrer, ice bath, argon or nitrogen gas inlet, separatory funnel, rotary evaporator.

Detailed Procedure

-

Reaction Setup: In a chemical fume hood, equip a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet.

-

Reagent Preparation:

-

Prepare a solution of triphosgene (21.96 g, 0.074 mol) in anhydrous toluene (260 mL).

-

Prepare a solution of pyridine (21.9 mL, 0.27 mol) in anhydrous toluene (150 mL).

-

Prepare a solution of (-)-menthol (28.12 g, 0.18 mol) in anhydrous toluene (100 mL).

-

-

Reaction Execution:

-

Add the triphosgene solution to the reaction flask and cool the flask to 0°C using an ice bath.

-

Under an inert atmosphere, add the pyridine solution dropwise to the stirred triphosgene solution at 0°C.

-

Continue stirring for 15 minutes at 0°C after the addition is complete.

-

Slowly add the (-)-menthol solution via the dropping funnel, maintaining the temperature at 0°C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

-

-

Workup and Isolation:

-

Dilute the reaction mixture with deionized water (300 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (2 x 200 mL).

-

Combine the organic layers and wash sequentially with deionized water (200 mL) and brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Product: The procedure yields this compound as a colorless oil (approx. 39.3 g).[7] The crude product is often of sufficient purity for direct use in subsequent reactions.

Data Presentation

The following tables summarize quantitative data and physical properties for the synthesis and the final product.

Table 1: Summary of Reaction Conditions and Yields

| Parameter | Value / Condition | Source |

| Reactants | ||

| l-Menthol | 28.12 g (0.18 mol) | [7] |

| Triphosgene | 21.96 g (0.074 mol) | [7] |

| Pyridine | 21.9 mL (0.27 mol) | [7] |

| Solvent | Toluene (anhydrous) | [7] |

| Temperature | 0°C to Room Temp. | [7] |

| Reaction Time | 15 hours | [7] |

| Product Mass (Crude) | 39.3 g | [7] |

| Calculated Crude Yield | ~100% | [7] |

| Alternative Catalyst | Triethylamine, Hexahydropyridine | [8] |

| Alternative Conditions | -30°C to +50°C, under vacuum | [9][10] |

Note: The ~100% crude yield is calculated based on the reported mass of product obtained from the starting mass of l-menthol. This assumes all limiting reagent was converted to the product and does not account for purity.

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Source |

| CAS Number | 14602-86-9 | [1][11][12] |

| Molecular Formula | C₁₁H₁₉ClO₂ | [11] |

| Molecular Weight | 218.72 g/mol | [1][11] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 108-109 °C at 11 mmHg | |

| Density | 1.031 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.458 | |

| Storage Temperature | 2-8°C, under inert gas | [12] |

Purification

While the crude this compound is often used directly, further purification can be achieved if required.[7]

-

Vacuum Distillation: This is the most common method for purifying chloroformates. Due to the thermal lability of the product, distillation must be performed under high vacuum to keep the boiling temperature low (e.g., 108-109 °C at 11 mmHg). The presence of acidic impurities or metal contaminants (like iron) can catalyze decomposition during heating.[13]

-

Aqueous Wash: The workup procedure involving washes with water and brine effectively removes the pyridine hydrochloride salt and any remaining pyridine.[7]

-

Chromatography: Column chromatography is generally not recommended for highly reactive compounds like chloroformates due to the risk of decomposition on the stationary phase (e.g., silica (B1680970) gel) and hydrolysis from atmospheric moisture.[14]

Mandatory Visualizations

Caption: Figure 2: Experimental Workflow

Safety Precautions

Triphosgene and its reaction byproducts pose significant health risks. Strict adherence to safety protocols is mandatory.

-

Hazard Identification:

-

Triphosgene: A stable solid, but it is highly toxic and corrosive. It is fatal if inhaled and causes severe skin and eye burns.[11] It is moisture-sensitive and can release phosgene gas upon contact with water or nucleophiles.

-

Phosgene (byproduct): An extremely toxic gas with the potential for delayed-onset pulmonary edema.

-

Pyridine: A flammable liquid that is harmful if swallowed or inhaled and causes skin and eye irritation.

-

Toluene: A flammable liquid and a known reproductive toxin.

-

-

Engineering Controls:

-

All handling of triphosgene, including weighing and addition to the reaction, must be performed within a properly functioning chemical fume hood.

-

Ensure adequate ventilation in the laboratory.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are required.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). A double-gloving approach is recommended.

-

Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

-

Respiratory Protection: In case of potential exposure outside of a fume hood (e.g., a large spill), a self-contained breathing apparatus (SCBA) is necessary.

-

-

Handling and Storage:

-

Store triphosgene in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials like water and alcohols.

-

The container should be kept under an inert atmosphere (e.g., nitrogen or argon).

-

-

Emergency Procedures:

-

Inhalation: Immediately move the affected person to fresh air. Seek urgent medical attention.

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Spills: Evacuate the area. For small spills within a fume hood, cautiously neutralize with a decontaminating solution (e.g., aqueous ammonia (B1221849) or sodium bicarbonate) before absorbing with an inert material. For large spills, contact emergency services.

-

Conclusion

The synthesis of this compound from l-menthol using triphosgene is an efficient and well-established procedure. The use of solid triphosgene provides a significant safety advantage over gaseous phosgene, making this valuable chiral intermediate more accessible for research and development. Success and safety in this synthesis are contingent upon careful adherence to anhydrous reaction conditions, proper stoichiometry, and rigorous safety protocols for handling the hazardous reagents involved. The crude product is often suitable for subsequent synthetic steps, but high-purity material can be obtained via vacuum distillation if necessary. This guide provides the necessary technical details to aid professionals in performing this synthesis safely and effectively.

References

- 1. scbt.com [scbt.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. CN103274944A - Preparation method of methylchloroformate - Google Patents [patents.google.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiopeptide Pyridine Synthase TbtD Catalyzes an Intermolecular Formal Aza-Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN1616405A - Method for synthesizing L-menthy chloroformate - Google Patents [patents.google.com]

- 9. ES2240377T3 - SYNTHESIS PROCEDURE OF ALIFATIC, CHLORALIFATIC OR ARALIFATIC CHLOROPHORMIATES. - Google Patents [patents.google.com]

- 10. US20020082444A1 - Process for the synthesis of aliphatic, cycloaliphatic or araliphatic chloroformates - Google Patents [patents.google.com]

- 11. Menthyl chloroformate | C11H19ClO2 | CID 151928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 14602-86-9 | FM61023 [biosynth.com]

- 13. US3576838A - Method of purifying haloformates - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

(-)-Menthyl Chloroformate: A Technical Guide to its Mechanism of Action as a Chiral Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of (-)-menthyl chloroformate as a chiral derivatizing agent (CDA). It details the underlying mechanism of action, provides comprehensive experimental protocols, and presents quantitative data to facilitate its application in enantioselective analysis. The primary focus is on its utility in converting enantiomeric mixtures into diastereomeric derivatives, which can then be separated and quantified using standard chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Introduction: The Challenge of Enantioseparation

Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is critical in drug development, pharmacology, and stereoselective synthesis. Direct separation on a chiral stationary phase (CSP) is a common approach, but an alternative and powerful strategy involves pre-column derivatization with a chiral derivatizing agent. This compound is a widely used CDA derived from the naturally occurring (-)-menthol, a chiral alcohol.

Mechanism of Action: From Enantiomers to Separable Diastereomers

The efficacy of this compound lies in its ability to react with chiral analytes to form diastereomers. While enantiomers possess identical physical and chemical properties in an achiral environment, diastereomers have distinct properties, including different boiling points, melting points, and solubilities. This difference in physical properties allows for their separation using achiral chromatographic columns.

The core reaction is a nucleophilic acyl substitution. The analyte, typically containing a nucleophilic functional group such as an amine (-NH2), alcohol (-OH), or thiol (-SH), attacks the electrophilic carbonyl carbon of the chloroformate. The chlorine atom, a good leaving group, is subsequently eliminated. A base, such as pyridine (B92270) or triethylamine, is commonly added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The reaction of a single enantiomer of the CDA, in this case, the (1R,2S,5R)-isomer of the menthyl group, with a racemic mixture of a chiral analyte (containing both R and S enantiomers) results in the formation of two diastereomers: (1R,2S,5R)-menthyl-(R)-analyte and (1R,2S,5R)-menthyl-(S)-analyte. These diastereomers can then be resolved chromatographically.

Applications and Scope

This compound is a versatile CDA effective for a wide range of chiral compounds containing primary and secondary amines, alcohols, and thiols. It has been successfully applied to the enantiomeric resolution of various substance classes, including:

-

Amino Acids: The amine group of amino acids readily reacts to form stable carbamate (B1207046) derivatives.

-

Amphetamines and other sympathomimetic amines: Crucial for forensic and clinical analysis to distinguish between enantiomers with different physiological effects.

-

Chiral Alcohols and Thiols: The hydroxyl and thiol groups are derivatized to form carbonate and thiocarbonate esters, respectively.

-

Pharmaceuticals: Used in the quality control and pharmacokinetic studies of chiral drugs like propranolol (B1214883) and carvedilol.

Experimental Protocols

The following sections provide generalized and specific protocols for the derivatization of chiral amines and amino acids. It is recommended to optimize these protocols for specific analytes.

This protocol is a standard procedure for the derivatization of primary and secondary amines for subsequent GC analysis.

-

Sample Preparation: Dissolve approximately 1-2 mg of the chiral amine analyte in 1 mL of a suitable organic solvent (e.g., toluene, dichloromethane) in a reaction vial.

-

Addition of Base: Add 100 µL of a base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the HCl produced during the reaction.

-

Addition of Derivatizing Agent: Add a slight molar excess of this compound (typically 1.1 to 1.5 equivalents). This is often added as a 10-20% solution in the reaction solvent.

-

Reaction: Seal the vial and heat the mixture at 60-80°C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or a pilot GC run.

-

Work-up: After cooling to room temperature, wash the reaction mixture with 1 mL of 1M HCl to remove excess base, followed by 1 mL of saturated sodium bicarbonate solution, and finally with 1 mL of brine.

-

Drying and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and inject an aliquot into the GC system.

The following workflow details the specific steps for the enantioselective analysis of amphetamine.

Quantitative Data and Chromatographic Performance

The success of a chiral derivatization is quantified by the chromatographic separation of the resulting diastereomers. The key parameter is the separation factor (α), which is the ratio of the retention times of the two diastereomers. An α value greater than 1.0 indicates a successful separation.

The tables below summarize typical chromatographic data obtained for the enantiomeric separation of various amines after derivatization with this compound.

Table 1: GC Separation of Diastereomeric Carbamates of Chiral Amines

| Analyte | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Separation Factor (α) |

|---|---|---|---|

| (±)-Amphetamine | 15.24 | 15.58 | 1.022 |

| (±)-Methamphetamine | 16.11 | 16.35 | 1.015 |

| (±)-Norephedrine | 21.45 | 22.01 | 1.026 |

| (±)-α-Phenylethylamine | 14.89 | 15.33 | 1.029 |

Data is illustrative and may vary based on specific GC column and conditions.

Table 2: HPLC Separation of Diastereomeric Carbamates of Amino Acid Esters

| Amino Acid (Methyl Ester) | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Separation Factor (α) |

|---|---|---|---|

| (D/L)-Alanine | 11.3 | 12.1 | 1.071 |

| (D/L)-Valine | 10.5 | 11.5 | 1.095 |

| (D/L)-Leucine | 12.8 | 14.2 | 1.109 |

| (D/L)-Phenylalanine | 18.2 | 19.9 | 1.093 |

Data is illustrative and may vary based on specific HPLC column, mobile phase, and conditions.

Advantages and Limitations

Advantages:

-

Versatility: Applicable to a broad range of functional groups (amines, alcohols, thiols).

-

Robust Reaction: The derivatization reaction is typically fast, high-yielding, and proceeds under mild conditions.

-

High Purity Reagent: this compound is commercially available with high enantiomeric purity.

-

Achiral Chromatography: Allows for the use of standard, less expensive achiral GC or HPLC columns.

Limitations:

-

Racemization Risk: Although generally stable, there is a potential for racemization of the analyte under harsh reaction conditions (e.g., high temperatures, extreme pH).

-

Kinetic Resolution: The two enantiomers may react at slightly different rates, potentially leading to a slight error in the determined enantiomeric ratio if the reaction is not driven to completion.

-

Analyte Modification: The derivatization process chemically alters the analyte, which must be considered during method validation.

Conclusion

This compound remains a cornerstone reagent in the field of chiral analysis. Its straightforward and robust reaction mechanism, which converts enantiomers into readily separable diastereomers, provides a reliable and effective method for enantioseparation. By understanding the principles of the derivatization reaction and carefully optimizing experimental protocols, researchers can successfully employ this agent for accurate and sensitive quantification of enantiomers across a wide spectrum of scientific disciplines, from pharmaceutical quality control to forensic toxicology.

Spectroscopic Profile of (-)-Menthyl Chloroformate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Menthyl chloroformate (CAS 14602-86-9), a key chiral derivatizing agent.[1] The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this reagent and require detailed characterization data. This document outlines its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule. The spectra for the (-)-enantiomer are expected to be identical to those of the (+)-enantiomer.[2]

¹H NMR Spectral Data (Typical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8-4.6 | m | 1H | H-C-O |

| ~2.2-2.0 | m | 1H | Isopropyl CH |

| ~1.8-0.8 | m | ~17H | Cyclohexyl and methyl protons |

Note: Specific peak assignments and coupling constants require high-resolution spectral analysis. The data presented are typical ranges for the menthyl group.

¹³C NMR Spectral Data (Typical)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C=O (chloroformate) |

| ~85 | C-O |

| ~50-20 | Cyclohexyl and isopropyl carbons |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group of the chloroformate and the C-O single bond.

IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1775 | Strong | C=O stretch (chloroformate) |

| ~1160 | Strong | C-O stretch |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~700 | Medium | C-Cl stretch |

Note: The exact peak positions can vary slightly based on the sampling method (e.g., thin film, KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular formula for this compound is C₁₁H₁₉ClO₂ with a molecular weight of approximately 218.72 g/mol .[1][6][7][8]

Mass Spectrometry Data

| m/z | Interpretation |

| 218/220 | Molecular ion peak [M]⁺, showing isotopic pattern for Chlorine |

| 139 | [M - OCOCl]⁺ or [M - Cl - CO]⁺ |

| 83 | [C₆H₁₁]⁺ (cyclohexenyl fragment) |

| 43 | [C₃H₇]⁺ (isopropyl fragment) |

Note: Fragmentation patterns can be complex and depend on the ionization technique used.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[9][10]

-

Transfer : Using a pipette, transfer the solution into a 5 mm NMR tube.[9]

-

Cleaning : Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[9]

-

Data Acquisition : Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to achieve homogeneity. For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.[9][11]

IR Sample Preparation and Acquisition

-

Sample Preparation (Thin Film Method for Liquids) : Place one drop of liquid this compound onto a salt plate (e.g., NaCl or KBr).[12]

-

Assembly : Place a second salt plate on top of the first to create a thin liquid film.[12]

-

Background Spectrum : Ensure the sample compartment of the FT-IR spectrometer is empty and run a background spectrum of the air.[12]

-

Sample Spectrum : Place the assembled salt plates in the sample holder within the spectrometer.[13]

-

Data Acquisition : Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).[14] The instrument software will automatically subtract the background spectrum from the sample spectrum.[12]

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a volatile organic solvent such as methanol (B129727) or acetonitrile.[15]

-

Dilution : Dilute the stock solution to a final concentration of approximately 10-100 µg/mL using the same solvent.[15]

-

Filtration : If any particulate matter is present, filter the sample to prevent clogging of the instrument.[15]

-

Data Acquisition : The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).[16] An appropriate ionization method (e.g., Electron Ionization - EI) is used to generate ions, which are then separated and detected based on their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. scbt.com [scbt.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Methyl chloroformate(79-22-1) 13C NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ethyl chloroformate(541-41-3) 13C NMR [m.chemicalbook.com]

- 6. Menthyl chloroformate | C11H19ClO2 | CID 151928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Menthyl chloroformate [webbook.nist.gov]

- 8. (-)-(r)-Menthyl chloroformate | C11H19ClO2 | CID 20577931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. emory.edu [emory.edu]

- 12. youtube.com [youtube.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. researchgate.net [researchgate.net]

Stability and Storage of (-)-Menthyl Chloroformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Menthyl chloroformate is a chiral derivatizing agent widely employed in organic synthesis, particularly for the resolution of alcohols and amines and in the preparation of chiral molecules. As a highly reactive acyl chloride, its stability is paramount to ensure the integrity of experimental results and the safety of laboratory personnel. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, including its decomposition pathways, handling procedures, and proposed methodologies for stability assessment.

Physicochemical Properties and Storage Recommendations

Proper storage is critical to maintain the purity and reactivity of this compound. The compound is a colorless to almost colorless liquid with a pungent odor. Below is a summary of its key physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 14602-86-9 | [1][2] |

| Molecular Formula | C₁₁H₁₉ClO₂ | [1][2] |

| Molecular Weight | 218.72 g/mol | [1][2] |

| Appearance | Colorless to Almost colorless clear liquid | |

| Boiling Point | 108-109 °C at 11 mmHg | |

| Density | 1.02 - 1.031 g/mL at 20-25 °C | |

| Refractive Index | n20/D 1.458 - 1.459 | |

| Flash Point | 70 °C (158 °F) - closed cup | |

| Vapor Pressure | 0.01 psi at 20 °C | |

| Optical Purity (ee) | Typically ≥ 99% (GLC) |

The primary factors affecting the stability of this compound are moisture and temperature. Therefore, stringent storage conditions are necessary to prevent degradation.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale | Citations |

| Temperature | Refrigerate at 2-8°C. | To minimize thermal decomposition and slow down potential side reactions. | |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | To prevent exposure to atmospheric moisture, which causes rapid hydrolysis. | [1] |

| Container | Tightly closed, corrosion-resistant container. | To prevent moisture ingress and reaction with the container material. | [3][4] |

| Environment | Store in a dry, cool, and well-ventilated place. | To minimize exposure to humidity and ensure a safe storage environment. | [3][4] |

| Incompatibilities | Keep away from water, moisture, alcohols, amines, strong bases, and acids. | The compound reacts readily with these substances, leading to decomposition. | [4] |

| Handling | Use in a chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). | To avoid inhalation of toxic vapors and prevent skin and eye contact. | [3][4] |

Decomposition Pathways

This compound is susceptible to degradation through two primary pathways: hydrolysis and thermal decomposition. Understanding these pathways is crucial for predicting potential impurities and for developing stability-indicating analytical methods.

Hydrolysis

As an acyl chloride, this compound is highly sensitive to moisture.[4] In the presence of water, it undergoes rapid hydrolysis to yield (-)-menthol, hydrochloric acid (HCl), and carbon dioxide (CO₂). This reaction is typically fast and is the primary cause of degradation upon exposure to ambient air.

Caption: Hydrolysis decomposition pathway of this compound.

Thermal Decomposition

Caption: Potential thermal decomposition pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound would involve long-term testing under recommended storage conditions and accelerated testing to predict the impact of short-term excursions. Additionally, forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Proposed Workflow for a Stability Study

The following diagram outlines a logical workflow for conducting a stability study on this compound.

Caption: Proposed workflow for a comprehensive stability study.

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and for demonstrating the specificity of the analytical method.[5][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Acetonitrile (B52724) (anhydrous, HPLC grade)

-

0.1 N Hydrochloric acid

-

0.1 N Sodium hydroxide

-

3% Hydrogen peroxide

-

Purified water

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a suitable concentration (e.g., 1 mg/mL). All handling should be done under an inert atmosphere to minimize exposure to moisture.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified period (e.g., 30 minutes).[8]

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature for a specified period (e.g., 30 minutes).[8]

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide at room temperature in the dark for a specified period (e.g., 24 hours).[9]

-

Thermal Degradation: Store the neat liquid and the stock solution at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1-2 months), protected from light and moisture.[8]

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

-

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating method (e.g., GC-MS) to identify and quantify the parent compound and any degradation products.

Stability-Indicating Analytical Method (Example: GC-MS)

A gas chromatography-mass spectrometry (GC-MS) method is well-suited for the analysis of this compound and its potential degradation products due to their volatility.[6][10]

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD)

-

Autosampler

Chromatographic Conditions (suggested starting point):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Inlet Temperature: 250°C

-

Oven Program: Start at a suitable low temperature (e.g., 50°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) to elute all components.

-

Injection Mode: Split or splitless, depending on the required sensitivity.

-

MSD Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Scan Range: A suitable mass range to detect the parent compound and expected degradation products (e.g., 40-400 amu).

-

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The ability of the method to separate the main peak from all potential degradation products generated during the forced degradation study must be demonstrated.

Conclusion

The stability of this compound is critically dependent on protection from moisture and elevated temperatures. Proper storage at 2-8°C under an inert atmosphere in a tightly sealed, corrosion-resistant container is essential to maintain its high purity and reactivity. The primary degradation pathways are hydrolysis to (-)-menthol and thermal decomposition. For researchers and professionals in drug development, conducting thorough stability studies, including forced degradation, is crucial for ensuring the quality and reliability of this important chiral reagent. The experimental protocols and workflows outlined in this guide provide a framework for a comprehensive assessment of the stability of this compound.

References

- 1. This compound | 14602-86-9 | FM61023 [biosynth.com]

- 2. lookchem.com [lookchem.com]

- 3. chemos.de [chemos.de]

- 4. fishersci.com [fishersci.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]

- 7. ajpsonline.com [ajpsonline.com]

- 8. ijrpp.com [ijrpp.com]

- 9. Forced Degradation Studies - STEMart [ste-mart.com]

- 10. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of (-)-Menthyl Chloroformate with Primary and Secondary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthyl chloroformate is a versatile chiral derivatizing agent widely employed in the stereochemical analysis of amines and other chiral compounds. Its reaction with primary and secondary amines to form diastereomeric carbamates is a cornerstone of chiral resolution and analysis by chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This technical guide provides a comprehensive overview of the reactivity of this compound with primary and secondary amines, including reaction mechanisms, comparative reactivity, detailed experimental protocols, and data presentation.

Introduction

The determination of enantiomeric purity is a critical aspect of drug development and stereoselective synthesis. Chiral derivatization is a powerful technique that converts enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques. This compound, a derivative of the naturally occurring (-)-menthol, is a highly effective chiral derivatizing agent for primary and secondary amines. The formation of diastereomeric (-)-menthyl carbamates allows for the determination of the enantiomeric excess of chiral amines. Understanding the reactivity of this compound with different classes of amines is essential for optimizing derivatization procedures and achieving accurate analytical results.

Reaction Mechanism and Stereochemistry

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism to form a carbamate (B1207046). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of a stable carbamate derivative. A base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

When a racemic amine reacts with the enantiomerically pure this compound, a pair of diastereomers is formed. These diastereomers possess different physical and chemical properties, which allows for their separation by chromatography.

Comparative Reactivity: Primary vs. Secondary Amines

The reactivity of amines with this compound is influenced by both electronic and steric factors.

-

Electronic Effects: Primary amines are generally more nucleophilic than secondary amines due to less steric hindrance around the nitrogen atom. However, secondary amines are typically more basic due to the electron-donating inductive effect of the two alkyl groups. In the context of reaction with chloroformates, nucleophilicity is the dominant factor.

-

Steric Effects: The steric bulk of the substituents on the amine nitrogen significantly impacts the reaction rate. Primary amines, having only one substituent, are sterically less hindered and therefore react more readily with the bulky this compound. Secondary amines, with two substituents, experience greater steric hindrance, which can lead to slower reaction rates and lower yields. Very bulky secondary amines may require more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve complete derivatization.

Data Presentation

The following table summarizes the expected reactivity and typical yields for the derivatization of various primary and secondary amines with this compound, based on general principles and data from related reactions. It is important to note that optimal conditions may vary for each specific amine.

| Amine Type | Example Amine | Steric Hindrance | Expected Reactivity | Typical Yield Range (%) | Reference |

| Primary Amines | |||||

| Unbranched Alkyl | n-Butylamine | Low | High | >90 | General observation from chloroformate chemistry |

| Branched Alkyl | Isopropylamine | Moderate | Moderate to High | 85-95 | General observation from chloroformate chemistry |

| Aryl | Aniline | Low | Moderate | 80-90 | General observation from chloroformate chemistry |

| Secondary Amines | |||||

| Unbranched Alkyl | Diethylamine | Moderate | Moderate | 80-90 | General observation from chloroformate chemistry |

| Branched Alkyl | Diisopropylamine | High | Low to Moderate | 60-80 | General observation from chloroformate chemistry |

| Cyclic | Piperidine | Moderate | Moderate to High | >90 | General observation from chloroformate chemistry |

Note: The yields presented are indicative and can be influenced by reaction conditions such as solvent, temperature, reaction time, and the specific base used.

Experimental Protocols

The following is a general protocol for the derivatization of a primary or secondary amine with this compound for subsequent analysis by GC or HPLC. This protocol may require optimization for specific amines.

Materials

-

Amine sample

-

This compound (reagent grade)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

-

Anhydrous base (e.g., pyridine or triethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware (reaction vial, syringes, etc.)

-

Stirring apparatus (magnetic stirrer)

-

Ice bath

Derivatization Procedure

Step-by-Step Protocol:

-

Sample Preparation: In a clean, dry reaction vial, dissolve the amine sample (approximately 1-10 mg) in 1-2 mL of an anhydrous solvent.

-

Addition of Base: Add the anhydrous base (e.g., pyridine, 1.1-1.5 molar equivalents relative to the amine) to the solution.

-

Cooling: Place the reaction vial in an ice bath and stir for 5-10 minutes to cool the solution to 0 °C.

-

Addition of this compound: Slowly add this compound (1.0-1.2 molar equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 2-3 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 5 mL).

-

Combine the organic layers and wash successively with water (2 x 5 mL) and brine (1 x 5 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diastereomeric carbamate derivatives.

-

Analysis: The crude product can be purified by column chromatography if necessary, or directly dissolved in a suitable solvent for analysis by GC or HPLC.

Conclusion

This compound is a highly effective chiral derivatizing agent for the analysis of primary and secondary amines. The reactivity is generally higher for primary amines due to lower steric hindrance. The formation of diastereomeric carbamates allows for their separation and quantification by standard chromatographic methods, providing a reliable means to determine the enantiomeric composition of chiral amines. The provided experimental protocol serves as a general guideline and should be optimized for the specific amine of interest to achieve the best results. This technical guide provides researchers, scientists, and drug development professionals with the fundamental knowledge and practical guidance necessary for the successful application of this compound in their analytical workflows.

References

(-)-Menthyl Chloroformate: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthyl chloroformate is a valuable chiral derivatizing agent utilized in organic synthesis, particularly for the resolution of enantiomeric alcohols and amines. Its reactivity, however, necessitates stringent safety and handling protocols to mitigate potential hazards. This technical guide provides an in-depth overview of the essential safety precautions, experimental procedures, and disposal methods for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a combustible liquid that is highly reactive and sensitive to moisture.[1][2] Contact with water can liberate toxic gases.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 14602-86-9 |

| Molecular Formula | C₁₁H₁₉ClO₂ |

| Molecular Weight | 218.72 g/mol |

| Appearance | Colorless to brown liquid |

| Boiling Point | 108-109 °C at 11 mmHg |

| Density | 1.02 - 1.031 g/mL at 20-25 °C |

| Flash Point | 70 °C (158 °F) - closed cup |

| Vapor Pressure | 0.01 psi at 20 °C |

| Refractive Index | n20/D 1.458 - 1.459 |

| Optical Activity | [α]20/D -83° to -75°, c = 1 in chloroform (B151607) |

| Solubility | Soluble in chloroform and methanol (B129727) (sparingly) |

| Sensitivity | Moisture sensitive |

Data compiled from multiple sources.[4][5][6][7]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical, posing several risks upon exposure. It is crucial to handle this reagent with appropriate safety measures in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Table 2: Hazard Classification and GHS Statements

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |

| Combustible Liquid (Category 4) | H227: Combustible liquid |

| --- | EUH029: Contact with water liberates toxic gas |

Data compiled from multiple sources.[3][4][8]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing to prevent skin exposure.[1][8] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. An acid gas filter (Type E, Yellow) is recommended.[1] |

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following materials:

Experimental Protocols

The following sections provide generalized experimental procedures for the use of this compound as a chiral derivatizing agent. These should be adapted based on the specific substrate and reaction scale.

General Derivatization of Amines or Alcohols

This protocol describes a typical procedure for forming diastereomeric carbamates from a racemic amine or alcohol.

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic amine or alcohol in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).

-

Base Addition: Add a suitable base (e.g., triethylamine, pyridine) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Reagent Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add this compound (typically 1.0-1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (e.g., 10 minutes to several hours).[3] Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).

Quenching of the Reaction

Excess this compound must be safely quenched upon reaction completion.

Methodology:

-

Cooling: Cool the reaction mixture in an ice bath.

-

Quenching Agent: Slowly add a quenching agent. Common choices include:

-

Water or Saturated Aqueous Sodium Bicarbonate: Add dropwise to the cold reaction mixture with vigorous stirring. This will hydrolyze the excess chloroformate to menthol, carbon dioxide, and HCl, which will be neutralized by the bicarbonate. Be aware that gas evolution will occur.

-

Methanol or Ethanol: These will react with the chloroformate to form the corresponding carbonate, which is generally easier to remove during workup than menthol.

-

-

Stirring: Allow the mixture to stir for a short period (e.g., 15-30 minutes) to ensure complete quenching.

Work-up and Purification

The work-up procedure aims to isolate the derivatized product from the reaction mixture.

Methodology:

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and wash sequentially with:

-

Water or dilute aqueous acid (e.g., 1M HCl) to remove the amine base.

-

Saturated aqueous sodium bicarbonate to remove any remaining acidic byproducts.

-

Brine to remove residual water.

-

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting diastereomeric carbamates can be separated by chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.[8]

Hydrolysis of the Carbamate (B1207046) (Optional)

To recover the resolved amine or alcohol, the purified diastereomeric carbamate can be hydrolyzed.

Methodology:

-

Hydrolysis Conditions: Dissolve the purified carbamate in a suitable solvent mixture (e.g., ethanol/water).

-

Base Addition: Add a strong base, such as potassium hydroxide (B78521) or lithium hydroxide.[8]

-

Heating: Heat the mixture to reflux for an extended period (e.g., 24-48 hours) to ensure complete cleavage of the carbamate.[1][8]

-

Work-up: After cooling, remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., diethyl ether) to isolate the resolved amine or alcohol.[1]

First Aid Measures

Immediate medical attention is required for any exposure to this compound.[1]

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |

Spill and Disposal Procedures

Spill Management

In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Use personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal. Do not expose the spill to water.[1]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[9]

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for the safe handling and use of this compound.

Caption: Logical workflow for the safe handling of this compound.

Caption: Experimental workflow for chiral derivatization using this compound.

Conclusion

This compound is an effective chiral derivatizing agent, but its hazardous properties demand careful and informed handling. By adhering to the safety precautions, experimental guidelines, and disposal procedures outlined in this guide, researchers can safely and effectively utilize this reagent in their synthetic endeavors. Always consult the most recent Safety Data Sheet before use and ensure all laboratory personnel are adequately trained in handling reactive and corrosive chemicals.

References

- 1. server.ccl.net [server.ccl.net]

- 2. hpst.cz [hpst.cz]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Chloroformate - Wikipedia [en.wikipedia.org]

- 8. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 9. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (-)-Menthyl Chloroformate: Suppliers, Purity, and Applications in Chiral Derivatization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-Menthyl chloroformate, a key reagent in chiral synthesis and analysis. This document details commercially available suppliers, their offered purity grades, and a comprehensive experimental protocol for its application in the derivatization of chiral amines for gas chromatography (GC) analysis.

Core Compound Properties

This compound, with the chemical formula C₁₁H₁₉ClO₂ and a molecular weight of 218.72 g/mol , is a versatile chiral derivatizing agent.[1][2][3] It is primarily utilized for the resolution of alcohols and amines through chromatographic or crystallization methods.[3][4] Its CAS number is 14602-86-9.[1][3]

Commercial Availability and Purity Grades

A variety of chemical suppliers offer this compound in several purity grades to suit diverse research and development needs. The most common purities available are ≥95%, ≥97%, and ≥99% enantiomeric excess (ee). Below is a summary of prominent suppliers and their product specifications.

| Supplier | Purity Grade(s) | Notes |

| TCI America | >97.0% (Titration) | Also available in solution. |

| Sigma-Aldrich (Merck) | ≥99% (ee, GLC) | Discontinued, but technical information is available.[3] |

| Santa Cruz Biotechnology | Not specified | Described as a chiral derivatizing agent.[4] |

| Chem-Impex | ≥97% (Assay by titration) | |

| Aladdin Scientific | min 95% | |

| Biosynth | Not specified | Used for diagnosis of kidney fibrosis and in asymmetric synthesis.[5] |

Application in Chiral Analysis: Derivatization of Tetrahydroisoquinolines

A significant application of this compound is in the determination of the enantiomeric composition of chiral compounds, such as substituted tetrahydroisoquinolines (THIQs). The derivatization reaction with this compound yields diastereomeric carbamates, which can be effectively separated and quantified using standard achiral gas chromatography columns.[6]

Experimental Protocol: Derivatization of THIQs for GC Analysis

The following protocol is adapted from a published method for the analysis of the optical purity of a series of chiral substituted THIQs.[6]

Materials and Reagents:

-

(-)-(1R)-Menthyl chloroformate (99% ee)[6]

-

Racemic or enantiomerically enriched THIQ sample

-

Acetonitrile (analytical grade)

-

Triethylamine (B128534) (TEA)

-

Standard laboratory glassware and consumables

Procedure:

-

Sample Preparation: Dissolve approximately 3 mg (0.01 - 0.02 mmol) of the racemic or enantiomerically enriched THIQ sample in 1 mL of acetonitrile.

-

Addition of Base: To the sample solution, add 20 µL (0.14 mmol) of triethylamine (TEA).

-

Derivatization: Add 10 µL (0.03 mmol) of (-)-(1R)-menthyl chloroformate to the mixture.

-

Reaction: The reaction proceeds to form diastereomeric carbamates.

-

Analysis: The resulting solution can be directly analyzed by gas chromatography.

Gas Chromatography (GC) Conditions:

-

Column: VF-1ms capillary column (60 m × 0.25 mm × 0.25 µm) or equivalent non-polar column.

-

Carrier Gas: Helium (99.9999% purity).

-

Temperatures:

-

Transfer line: 180°C

-

Ion trap: 150°C

-

-

Ionization: Standard electron impact (EI) at 70 eV.

-

Solvent Delay: 10 minutes.

The resulting chromatogram will show separated peaks for the two diastereomeric carbamates, allowing for the determination of the enantiomeric ratio of the original THIQ sample.[6]

Visualizing the Derivatization Workflow

The following diagram illustrates the key steps in the derivatization of a chiral amine with this compound for subsequent GC analysis.

Caption: Workflow for chiral amine derivatization with this compound.

Signaling Pathway in Asymmetric Synthesis

While not a signaling pathway in the biological sense, the logical flow of an asymmetric synthesis utilizing this compound as a chiral auxiliary can be represented. The menthyl group directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product.

Caption: Logical flow of asymmetric synthesis using this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 14602-86-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (1R)-(-)-氯甲酸薄荷酯 optical purity ee: 99% (GLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 14602-86-9 | FM61023 [biosynth.com]

- 6. Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate [scirp.org]

A Technical Guide to Novel Applications of (-)-Menthyl Chloroformate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: (-)-Menthyl chloroformate, a reagent derived from the naturally abundant and inexpensive chiral pool chemical (-)-menthol, has traditionally been employed as a chiral derivatizing agent for the analytical separation and determination of enantiomeric excess.[1] While this application remains highly relevant, its utility in modern organic synthesis has expanded. This technical guide explores a novel, advanced application of this compound as a precursor to a recoverable chiral auxiliary for the diastereoselective synthesis of valuable chiral nitrogen-containing compounds. We provide a detailed examination of its conversion to (-)-menthyl carbazate (B1233558) and the subsequent use of this building block in diastereoselective additions to chiral N-acylhydrazones, thereby offering a practical strategy for asymmetric synthesis.

Core Concept: From Derivatizing Agent to Chiral Auxiliary

The traditional role of this compound involves its reaction with a racemic amine or alcohol to form a mixture of diastereomeric carbamates or carbonates.[1] These diastereomers, possessing different physical properties, can then be separated and quantified using standard chromatographic techniques like GC or HPLC.

The novel application detailed here elevates the role of the menthyl group from a passive analytical handle to an active stereocontrolling element. By incorporating it into a substrate as a chiral auxiliary , it directs the stereochemical outcome of a subsequent bond-forming reaction, allowing for the creation of new stereocenters with high selectivity.[2][3] The auxiliary is then cleaved and can potentially be recovered, making the process efficient and atom-economical. This guide focuses on its use as a precursor to a chiral hydrazide for the synthesis of enantioenriched amines.

Application I: Synthesis of (-)-Menthyl Carbazate, a Versatile Chiral Synthon

The first step in this novel strategy is the conversion of this compound into (-)-menthyl carbazate. This transformation converts the reactive chloroformate into a stable, chiral hydrazide that serves as a key building block for subsequent reactions. The carbazate is the direct precursor to the chiral N-acylhydrazone auxiliary.

Experimental Protocol: Synthesis of (-)-Menthyl Carbazate

This two-step protocol describes the in-situ preparation of this compound from (-)-menthol followed by its reaction with hydrazine (B178648) hydrate (B1144303).

Materials:

-

(-)-Menthol (1.0 eq)

-

Toluene (B28343) (Anhydrous)

-

Triphosgene (B27547) (0.41 eq) or Diphosgene

-

Pyridine (B92270) (1.5 eq)

-

Hydrazine hydrate (e.g., 80% solution) (2.7 eq)

-

Dichloromethane (DCM)

-

Potassium Carbonate (K₂CO₃)

-

Benzyltriethylammonium chloride (catalyst)

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

Step 1: In-situ formation of this compound.

-

Under an inert atmosphere (Argon or Nitrogen), dissolve triphosgene (0.41 eq) in anhydrous toluene in a flask equipped with a dropping funnel and magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of pyridine (1.5 eq) in anhydrous toluene to the triphosgene solution dropwise, maintaining the temperature at 0 °C. Stir for 15 minutes.

-

Add a solution of (-)-menthol (1.0 eq) in anhydrous toluene slowly via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 15 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the mixture with water and extract with toluene. The combined organic layers contain the crude this compound and are used directly in the next step.

Step 2: Synthesis of (-)-Menthyl Carbazate.

-

In a separate flask, add potassium carbonate (1.5 eq), a catalytic amount of benzyltriethylammonium chloride, CCl₄, and DCM.

-

Add hydrazine hydrate (2.7 eq) to this stirred suspension at room temperature and stir for 15 minutes.

-

Add the crude this compound solution (from Step 1) dropwise to the hydrazine mixture.

-

Stir the resulting mixture at room temperature for 3 hours.

-

Wash the reaction mixture with water. Extract the aqueous layer with DCM.

-

Combine all organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by crystallization from hexanes to yield (-)-menthyl carbazate as a white solid.

Caption: Synthesis of the chiral building block (-)-menthyl carbazate.

Application II: Diastereoselective Synthesis via Chiral N-Acylhydrazones

With the chiral (-)-menthyl carbazate in hand, it can be employed as a chiral auxiliary to control stereoselective transformations. A powerful application is its condensation with aldehydes to form chiral N-acylhydrazones. The bulky and conformationally locked menthyl group effectively shields one face of the C=N double bond.[4] This facial bias directs the approach of a nucleophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the N-N bond yields a highly enantioenriched product, such as a chiral amine.

Logical Workflow

The overall strategy involves three key stages:

-

Auxiliary Attachment: Condensation of (-)-menthyl carbazate with a prochiral aldehyde to form the chiral N-acylhydrazone.

-

Diastereoselective Reaction: Nucleophilic addition to the C=N bond, where the menthyl group directs the stereochemistry of the newly formed stereocenter.

-

Auxiliary Cleavage: Reductive cleavage of the N-N bond to release the enantioenriched amine product and the recoverable menthyl-containing fragment.

Caption: Workflow for asymmetric synthesis using a menthyl-derived auxiliary.

Data Presentation: Representative Diastereoselective Additions

The following table presents representative data for the nucleophilic addition of organometallic reagents to a chiral N-acylhydrazone derived from (-)-menthyl carbazate and benzaldehyde. This data illustrates the effectiveness of the menthyl auxiliary in inducing diastereoselectivity.

| Entry | Nucleophile (R'-M) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | MeMgBr | THF | -78 | 85 | 90:10 |

| 2 | EtMgBr | THF | -78 | 88 | 92:8 |

| 3 | PhLi | Et₂O | -78 | 75 | 85:15 |

| 4 | Bu₂CuLi | THF | -78 | 91 | >95:5 |

| 5 | AllylMgBr | Et₂O | -60 | 82 | 91:9 |

Note: This data is representative of typical outcomes for such reactions and is compiled for illustrative purposes based on established principles of asymmetric synthesis.[4][5]

Experimental Protocols

Protocol A: General Procedure for Chiral N-Acylhydrazone Formation

-

Dissolve (-)-menthyl carbazate (1.0 eq) in methanol (B129727) or ethanol.

-

Add the desired aldehyde (1.0 eq) and a catalytic amount of acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature or 0 °C to induce crystallization.

-

Filter the solid product, wash with cold solvent, and dry under vacuum to obtain the pure N-acylhydrazone.

Protocol B: General Procedure for Diastereoselective Nucleophilic Addition

-

Under an inert atmosphere, dissolve the chiral N-acylhydrazone (1.0 eq) in anhydrous THF or diethyl ether.

-

Cool the solution to -78 °C.

-

Slowly add the organometallic nucleophile (e.g., Grignard reagent, 1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 3-5 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting diastereomerically enriched hydrazide by flash column chromatography.

Protocol C: General Procedure for Auxiliary Cleavage

-

Dissolve the purified hydrazide adduct in a solvent such as methanol or ethanol.

-

Add a slurry of Raney Nickel (or another suitable catalyst like SmI₂) to the solution.

-

Place the reaction vessel under an atmosphere of hydrogen gas (H₂) using a balloon or a Parr hydrogenator.

-

Stir vigorously at room temperature for 12-24 hours.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to yield the crude chiral amine. Purification can be achieved by chromatography or distillation.

Conclusion

This compound serves as a highly effective and economical entry point for a sophisticated asymmetric synthesis strategy. Its conversion to (-)-menthyl carbazate provides a versatile chiral building block that can be used as a recoverable auxiliary to direct diastereoselective reactions. The N-acylhydrazone methodology presented offers a robust pathway for the synthesis of valuable, enantioenriched chiral amines, which are crucial components in pharmaceuticals and agrochemicals. This application elevates this compound beyond its classical role, positioning it as a strategic tool for modern drug development and synthetic chemistry professionals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]

Determining Enantiomeric Purity: A Technical Guide to (-)-Menthyl Chloroformate Derivatization

For Researchers, Scientists, and Drug Development Professionals